molecular formula C16H13FN6O2S2 B2366268 2-fluoro-N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021091-70-2

2-fluoro-N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2366268
CAS No.: 1021091-70-2
M. Wt: 404.44
InChI Key: KAVLVWPVQPHQKE-UHFFFAOYSA-N
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Description

2-fluoro-N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a useful research compound. Its molecular formula is C16H13FN6O2S2 and its molecular weight is 404.44. The purity is usually 95%.
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Biological Activity

The compound 2-fluoro-N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a novel synthetic molecule that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C15H15FN4O2S\text{C}_{15}\text{H}_{15}\text{F}\text{N}_4\text{O}_2\text{S}

This structure features a fluorine atom, a benzamide group, and a thiadiazole ring that contribute to its biological activity.

Biological Activity Overview

The biological activity of the compound is largely attributed to the presence of the 1,3,4-thiadiazole ring and its derivatives. Thiadiazoles have been documented to exhibit various pharmacological effects including:

  • Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial and antifungal properties due to their ability to inhibit key microbial enzymes.
  • Antitumor Activity : Research indicates that compounds containing thiadiazole moieties can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression.
  • Anti-inflammatory Effects : Many thiadiazole derivatives have been identified as potential COX inhibitors, suggesting their role in managing inflammatory conditions.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Receptor Interaction : The benzamide portion may facilitate binding to various receptors, enhancing the compound's pharmacological profile.
  • Cell Cycle Interference : Studies suggest that thiadiazole derivatives can disrupt normal cell cycle functions, leading to increased apoptosis in malignant cells.

Antimicrobial Activity

A study evaluating a series of thiadiazole derivatives found that those similar in structure to our compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 8 µg/mL, indicating strong antimicrobial potential .

Antitumor Effects

In vitro studies demonstrated that the compound induced significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values were reported around 10 µM after 48 hours of treatment, showcasing promising antitumor activity .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects attributed to thiadiazole derivatives through COX-II inhibition. Compounds similar to our target showed IC50 values of less than 1 µM against COX-II enzymes, suggesting effective anti-inflammatory capabilities .

Data Table: Summary of Biological Activities

Activity Type Assay Type Results Reference
AntimicrobialMIC Assay0.5 - 8 µg/mL
AntitumorCytotoxicity AssayIC50 = 10 µM
Anti-inflammatoryCOX-II InhibitionIC50 < 1 µM

Properties

IUPAC Name

2-fluoro-N-[6-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN6O2S2/c1-9-20-23-16(27-9)19-13(24)8-26-14-7-6-12(21-22-14)18-15(25)10-4-2-3-5-11(10)17/h2-7H,8H2,1H3,(H,18,21,25)(H,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVLVWPVQPHQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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